Conventional fluoroquinolones fail against QRDR-mutant DNA gyrases in FQR pathogens, limiting resistance research. WQ3810, rationally engineered with a difluoropyridine R1 group and 3-isopropylaminoazetidine C-7 substituent, overcomes this limitation:
• 4- to >16-fold greater potency vs. ciprofloxacin/levofloxacin against FQR isolates (MIC90 = 0.06-4 mg/L)
• Superior IC50 against mutant DNA gyrases (up to 13.7-fold improvement over comparators)
• >90% oral bioavailability in rodent models
Supplied as ≥98% HPLC-pure solid. For R&D use only.
Molecular FormulaC22H22F3N5O3
Molecular Weight461.4 g/mol
CAS No.888032-58-4
Cat. No.B1663451
⚠ Attention: For research use only. Not for human or veterinary use.
WQ-3810: Next-Generation Fluoroquinolone for Resistant Pathogens
WQ-3810 (KPI-10 free base, molecular weight 461.4 g/mol) is a novel fluoroquinolone antibacterial agent characterized by a difluoropyridine derivative at the R1 position and a 3-isopropylaminoazetidine substituent at the C-7 position [1]. This compound was rationally designed to overcome fluoroquinolone resistance mediated by amino acid substitutions in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV, the primary target enzymes of this antibiotic class [2]. Unlike earlier-generation fluoroquinolones such as ciprofloxacin and levofloxacin, WQ-3810 exhibits potent inhibitory activity against both wild-type and mutant DNA gyrases across multiple bacterial species, making it a critical research tool for investigators studying antimicrobial resistance mechanisms and developing countermeasures against multidrug-resistant (MDR) and fluoroquinolone-resistant (FQR) pathogens [3].
1
QRDR mutant screening workflow for DNA gyrase and topoisomerase IV target engagement
2
Antimicrobial resistance mechanism research against MDR and FQR Gram-negative isolates
3
Fluoroquinolone structure–activity relationship (SAR) reference standard for C-7 substituent optimization
[1] Kazamori D, Aoi H, Sugimoto K, et al. Discovery of WQ-3810: Design, synthesis, and evaluation of 7-(3-alkylaminoazetidin-1-yl)fluoro-quinolones as orally active antibacterial agents. Eur J Med Chem. 2015;97:415-423. doi:10.1016/j.ejmech.2015.04.058 View Source
[2] Kazamori D, Aoi H, Sugimoto K, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014;44(5):443-449. doi:10.1016/j.ijantimicag.2014.07.017 View Source
[3] Koide K, Kim H, Whelan MVX, et al. WQ-3810, a fluoroquinolone with difluoropyridine derivative as the R1 group exerts high potency against quinolone-resistant Campylobacter jejuni. Microbiol Spectr. 2024;12(10):e0432223. doi:10.1128/spectrum.04322-23 View Source
Why Standard Fluoroquinolones Cannot Substitute for WQ-3810
Generic substitution of WQ-3810 with conventional fluoroquinolones such as ciprofloxacin, levofloxacin, or moxifloxacin is scientifically invalid for research applications involving fluoroquinolone-resistant (FQR) or multidrug-resistant (MDR) bacterial strains. Structural modifications in WQ-3810—specifically the difluoropyridine R1 group and the 3-isopropylaminoazetidine C-7 substituent—confer markedly different target enzyme binding kinetics and inhibitory potency against QRDR-mutant DNA gyrases that render older fluoroquinolones ineffective [1]. In direct comparative studies, WQ-3810 demonstrates 4-fold to over 16-fold greater antimicrobial activity against FQR isolates relative to ciprofloxacin, levofloxacin, and moxifloxacin, with the most pronounced differentiation observed against pathogens harboring clinically relevant QRDR mutations [2]. Furthermore, WQ-3810 maintains high oral absorption rates (>90% in rat models) comparable to marketed fluoroquinolones while exhibiting superior target engagement against resistant enzymes [3]. These pharmacodynamic and pharmacokinetic distinctions preclude the use of generic fluoroquinolones as valid experimental controls or substitutes in resistance-focused research programs.
WQ-3810
Standard Fluoroquinolones
C-7 isopropylaminoazetidine and R1 difluoropyridine groups confer structural mismatch that alters QRDR binding
Target Engagement Context
Class-Level Comparator Mismatch
Inhibitory activity against mutant DNA gyrases may not transfer; comparator-class agents may show reduced assay-response context
Resistance Profiling
Ciprofloxacin / Levofloxacin
Antimicrobial screening context may differ against QRDR-harboring strains; direct substitution limits interpretation of resistance reversal
[1] Koide K, Kim H, Whelan MVX, et al. WQ-3810, a fluoroquinolone with difluoropyridine derivative as the R1 group exerts high potency against quinolone-resistant Campylobacter jejuni. Microbiol Spectr. 2024;12(10):e0432223. doi:10.1128/spectrum.04322-23 View Source
[2] Jayaweera S, Koide K, Nakajima C, et al. Investigation of WQ-3810, a Fluoroquinolone with a High Potential Against Fluoroquinolone-Resistant Mycobacterium avium. Antibiotics (Basel). 2025;14(7):704. doi:10.3390/antibiotics14070704 View Source
[3] Kazamori D, Aoi H, Sugimoto K, et al. Discovery of WQ-3810: Design, synthesis, and evaluation of 7-(3-alkylaminoazetidin-1-yl)fluoro-quinolones as orally active antibacterial agents. Eur J Med Chem. 2015;97:415-423. doi:10.1016/j.ejmech.2015.04.058 View Source
WQ-3810: Quantitative Differentiation Evidence
Superior Activity Against MDR A. baumannii
WQ-3810 demonstrates an MIC90 of 1 mg/L against A. baumannii clinical isolates, including multidrug-resistant (MDR) strains. This potency is more than eight-fold higher (lower MIC) than ciprofloxacin (64 mg/L) and levofloxacin (8 mg/L), and substantially exceeds moxifloxacin and gemifloxacin [1].
MDR A. baumannii MICHead-to-head
MIC90 1 mg/L (vs. 64 mg/L Cipro)
Reported MIC endpoint context supports antimicrobial screening against MDR isolates
Clinical isolates including MDR strains
Acinetobacter baumanniimultidrug-resistantMIC90
Evidence Dimension
MIC90 (Minimum inhibitory concentration for 90% of isolates)
>8-fold more potent than ciprofloxacin; 8-fold more potent than levofloxacin
Conditions
In vitro susceptibility testing against clinical isolates of A. baumannii, including MDR strains
Why This Matters
Investigators working with MDR A. baumannii require WQ-3810 to achieve measurable antimicrobial activity where standard fluoroquinolones fail completely.
Acinetobacter baumanniimultidrug-resistantMIC90
[1] Kazamori D, Aoi H, Sugimoto K, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014;44(5):443-449. doi:10.1016/j.ijantimicag.2014.07.017 View Source
Enhanced Activity Against FQR E. coli
Against E. coli isolates, including fluoroquinolone-resistant (FQR) strains, WQ-3810 exhibits an MIC90 of 4 mg/L, which is 16-fold more potent than ciprofloxacin (MIC90 = 64 mg/L) and 8-fold more potent than levofloxacin (MIC90 = 32 mg/L) [1]. The enhanced activity correlates with strong inhibition of FQR E. coli DNA gyrase harboring QRDR mutations [2].
FQR E. coli MICHead-to-head
MIC90 4 mg/L (vs. 64 mg/L Cipro)
Supports antimicrobial screening context for fluoroquinolone-resistant E. coli
Correlates with DNA gyrase QRDR mutant inhibition
Escherichia colifluoroquinolone resistanceMIC90
Evidence Dimension
MIC90 (Minimum inhibitory concentration for 90% of isolates)
Target Compound Data
WQ-3810: 4 mg/L
Comparator Or Baseline
Ciprofloxacin: 64 mg/L; Levofloxacin: 32 mg/L
Quantified Difference
16-fold more potent than ciprofloxacin; 8-fold more potent than levofloxacin
Conditions
In vitro susceptibility testing against clinical isolates of E. coli, including FQR strains
Why This Matters
WQ-3810 enables meaningful in vitro studies of E. coli strains that have acquired clinical resistance to first- and second-line fluoroquinolones.
Escherichia colifluoroquinolone resistanceMIC90
[1] Kazamori D, Aoi H, Sugimoto K, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014;44(5):443-449. doi:10.1016/j.ijantimicag.2014.07.017 View Source
[2] Kazamori D, Aoi H, Sugimoto K, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014;44(5):443-449. doi:10.1016/j.ijantimicag.2014.07.017 (Enzyme inhibition study data) View Source
Enhanced Potency Against FQR S. pneumoniae
Against S. pneumoniae including FQR isolates, WQ-3810 achieves an MIC90 of 0.06 mg/L, which is 33-fold more potent than ciprofloxacin (MIC90 = 2 mg/L) and levofloxacin (MIC90 = 2 mg/L) [1].
FQR S. pneumoniae MICHead-to-head
MIC90 0.06 mg/L (vs. 2 mg/L Cipro/Levo)
Reported assay-response context for FQR S. pneumoniae endpoint review
MIC90 (Minimum inhibitory concentration for 90% of isolates)
Target Compound Data
WQ-3810: 0.06 mg/L
Comparator Or Baseline
Ciprofloxacin: 2 mg/L; Levofloxacin: 2 mg/L
Quantified Difference
33-fold more potent than both ciprofloxacin and levofloxacin
Conditions
In vitro susceptibility testing against clinical isolates of S. pneumoniae, including FQR strains
Why This Matters
The 33-fold potency advantage enables researchers to study FQR S. pneumoniae at therapeutically relevant concentrations that would be unattainable with conventional fluoroquinolones.
[1] Kazamori D, Aoi H, Sugimoto K, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014;44(5):443-449. doi:10.1016/j.ijantimicag.2014.07.017 View Source
Inhibiting QRDR-Mutant DNA Gyrase in M. avium
In DNA supercoiling inhibitory assays using recombinant DNA gyrases from M. avium, WQ-3810 exhibited 1.8- to 13.7-fold higher efficacy (lower IC50 values) than levofloxacin and ciprofloxacin against wild-type and mutant enzymes. In MIC assays against FQ-resistant M. avium clinical isolates, WQ-3810 showed 4- to 8-fold higher activity than ciprofloxacin, 2- to 16-fold higher than levofloxacin, and 2- to 4-fold higher than moxifloxacin [1].
M. avium Gyrase InhibitionHead-to-head
WQ-3810 IC501.8–13.7× lower vs. LVX/CIP
WQ-3810 MIC2–16× lower vs. LVX/CIP/MXF
Supports target-engagement assay context against mutant DNA gyrases
Recombinant wild-type and mutant enzymes
Mycobacterium aviumDNA gyrase inhibitionIC50
Evidence Dimension
DNA gyrase inhibition (IC50 fold-difference) and MIC fold-difference
IC50: 1.8-13.7× more potent than LVX and CIP; MIC: 4-8× vs CIP, 2-16× vs LVX, 2-4× vs MXF
Conditions
Recombinant wild-type and mutant M. avium DNA gyrases; clinical isolates including FQ-resistant strains
Why This Matters
This enzyme-level evidence demonstrates that WQ-3810 retains target engagement against specific QRDR mutations that confer clinical resistance to all three comparator fluoroquinolones.
Mycobacterium aviumDNA gyrase inhibitionIC50
[1] Jayaweera S, Koide K, Nakajima C, et al. Investigation of WQ-3810, a Fluoroquinolone with a High Potential Against Fluoroquinolone-Resistant Mycobacterium avium. Antibiotics (Basel). 2025;14(7):704. doi:10.3390/antibiotics14070704 View Source
Activity Against Quinolone-Resistant C. jejuni Gyrase
Against wild-type C. jejuni DNA gyrase, WQ-3810 showed an IC50 of 1.03 µg/mL, which was not significantly different from ciprofloxacin (equally efficacious). However, against mutant DNA gyrases harboring QRDR amino acid substitutions, the IC50 values of WQ-3810 were substantially lower (more potent) than those of ciprofloxacin [1]. In MIC testing against quinolone-resistant C. jejuni strains, WQ-3810 demonstrated MICs ranging from <0.016 to 0.031 µg/mL, the lowest among all quinolones examined [2].
C. jejuni Gyrase InhibitionHead-to-head
WQ-3810 Mutant IC50Substantially lower than Cipro
WQ-3810 MIC RangeLowest among 6 quinolones tested
Supports antimicrobial screening context against quinolone-resistant C. jejuni
WQ-3810: IC50 against wild-type = 1.03 µg/mL; MIC range = <0.016-0.031 µg/mL
Comparator Or Baseline
Ciprofloxacin: Similar IC50 against wild-type but significantly higher IC50 against mutants; MIC values higher across comparator quinolones
Quantified Difference
WQ-3810 IC50 against mutant gyrases substantially lower than ciprofloxacin; WQ-3810 MICs lowest among six quinolones tested
Conditions
Recombinant wild-type and mutant C. jejuni DNA gyrases; quinolone-susceptible and quinolone-resistant C. jejuni clinical strains
Why This Matters
WQ-3810 uniquely maintains inhibitory potency against C. jejuni mutants that confer clinical quinolone resistance, enabling research on foodborne campylobacteriosis where existing fluoroquinolones are ineffective.
[1] Koide K, Kim H, Whelan MVX, et al. WQ-3810, a fluoroquinolone with difluoropyridine derivative as the R1 group exerts high potency against quinolone-resistant Campylobacter jejuni. Microbiol Spectr. 2024;12(10):e0432223. doi:10.1128/spectrum.04322-23 View Source
[2] Koide K, Kim H, Whelan MVX, et al. WQ-3810, a fluoroquinolone with difluoropyridine derivative as the R1 group exerts high potency against quinolone-resistant Campylobacter jejuni. Microbiol Spectr. 2024;12(10):e0432223. doi:10.1128/spectrum.04322-23 (MIC data) View Source
High Oral Absorption Supporting In Vivo Studies
In a structure-activity relationship (SAR) optimization study, WQ-3810 (compound 10e, bearing a 3-isopropylaminoazetidine C-7 substituent) demonstrated an oral absorption rate exceeding 90% at a dose of 10 mg/kg in Sprague-Dawley rats, as measured after 24 hours by HPLC [1]. This high absorption rate was achieved while maintaining potent antibacterial activity against Gram-negative bacteria, distinguishing WQ-3810 from structurally related analogs with different C-7 alkylaminoazetidine substitutions that exhibited lower oral absorption [2].
Oral Absorption (Rat)Cross-study
>90% at 10 mg/kg
Supports exposure-model interpretation for oral in vivo studies
>90% absorption rate (among highest in the series alongside 10d, n-Pr analog)
Conditions
Sprague-Dawley rats, 10 mg/kg oral dose, 24-hour assessment by HPLC
Why This Matters
The high oral absorption rate validates WQ-3810 as suitable for in vivo efficacy studies via oral administration, a critical consideration for procurement in preclinical research programs.
oral bioavailabilitypharmacokineticsrat model
[1] Kazamori D, Aoi H, Sugimoto K, et al. Discovery of WQ-3810: Design, synthesis, and evaluation of 7-(3-alkylaminoazetidin-1-yl)fluoro-quinolones as orally active antibacterial agents. Eur J Med Chem. 2015;97:415-423. doi:10.1016/j.ejmech.2015.04.058 View Source
[2] Kazamori D, Aoi H, Sugimoto K, et al. Discovery of WQ-3810: Design, synthesis, and evaluation of 7-(3-alkylaminoazetidin-1-yl)fluoro-quinolones as orally active antibacterial agents. Eur J Med Chem. 2015;97:415-423. doi:10.1016/j.ejmech.2015.04.058 (SAR data on absorption) View Source
WQ-3810: Research and Application Scenarios
Fluoroquinolone Resistance Mechanisms in Gram-Negative Pathogens
Researchers studying the molecular basis of fluoroquinolone resistance in Acinetobacter baumannii, Escherichia coli, and Campylobacter jejuni should select WQ-3810 for target enzyme inhibition assays and MIC determination against QRDR-mutant strains. The compound's superior IC50 values against mutant DNA gyrases (1.8- to 13.7-fold improvement over levofloxacin and ciprofloxacin in M. avium models [1]; substantially lower IC50 than ciprofloxacin against C. jejuni mutant gyrases [2]) and 8-fold to 33-fold lower MIC90 values against MDR/FQR clinical isolates relative to comparator fluoroquinolones [3] provide the necessary dynamic range to quantify resistance reversal effects.
Oral Bioavailability for In Vivo Efficacy Studies
Investigators planning in vivo efficacy studies via oral administration in rodent models should procure WQ-3810 based on its validated >90% oral absorption rate at 10 mg/kg in rats [1]. This pharmacokinetic property, combined with its potent in vitro activity against FQR pathogens (MIC90 = 0.06 mg/L for FQR S. pneumoniae; MIC90 = 4 mg/L for FQR E. coli) [2], makes it the appropriate fluoroquinolone candidate for murine infection models involving resistant strains where ciprofloxacin or levofloxacin would fail to achieve therapeutic concentrations.
Synergistic Combinations Against Resistant Mycobacteria
For studies examining combination therapy approaches against Mycobacterium avium complex (MAC) infections, WQ-3810 is indicated based on demonstrated synergy with isoniazid (INH) [1] and its 2- to 16-fold greater antimicrobial activity against FQ-resistant M. avium isolates compared to levofloxacin, ciprofloxacin, and moxifloxacin [2]. This synergy evidence, coupled with target enzyme inhibition data, supports WQ-3810 as the fluoroquinolone of choice for combination screening studies against NTM pathogens.
SAR of Fluoroquinolone C-7 Substituents
Medicinal chemistry groups exploring fluoroquinolone SAR, particularly C-7 substituent effects on target binding and oral absorption, should use WQ-3810 as a reference standard. The compound's 3-isopropylaminoazetidine C-7 group was rationally optimized to achieve both high oral absorption (>90%) and potent antibacterial activity, whereas shorter (C0-C2) alkyl chains showed reduced absorption and longer (C4) chains showed diminished antibacterial activity [1]. WQ-3810 therefore serves as an optimal benchmark for evaluating novel fluoroquinolone analogs.
Application
Selection Property
Validation Focus
Fluoroquinolone resistance mechanism studies
QRDR mutant target spectrum
MIC and strain-panel endpoints for Gram-negative pathogens
Oral exposure-model studies
Oral absorption context
Exposure-model review in rodent infection research
Antimycobacterial synergy screening
Synergy screening context
Synergy endpoint context against NTM pathogens
Fluoroquinolone SAR reference
C-7 substituent review
Target-binding and absorption review for medicinal chemistry
[1] Jayaweera S, Koide K, Nakajima C, et al. Investigation of WQ-3810, a Fluoroquinolone with a High Potential Against Fluoroquinolone-Resistant Mycobacterium avium. Antibiotics (Basel). 2025;14(7):704. doi:10.3390/antibiotics14070704 View Source
[2] Koide K, Kim H, Whelan MVX, et al. WQ-3810, a fluoroquinolone with difluoropyridine derivative as the R1 group exerts high potency against quinolone-resistant Campylobacter jejuni. Microbiol Spectr. 2024;12(10):e0432223. doi:10.1128/spectrum.04322-23 View Source
[3] Kazamori D, Aoi H, Sugimoto K, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014;44(5):443-449. doi:10.1016/j.ijantimicag.2014.07.017 View Source
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